2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid
Description
Properties
IUPAC Name |
2-[(2-bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-7-3-4-9(8(11)5-7)17(15,16)12(2)6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDHTZQVVWAUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C)CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid typically involves the reaction of 2-bromo-4-methylphenylsulfonyl chloride with methylamine, followed by the addition of acetic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create complex organic molecules through various chemical reactions:
- Oxidation : This process can lead to the formation of sulfonic acid derivatives, which are useful in further synthetic pathways.
- Reduction : The compound can be reduced to yield amine derivatives, expanding its application in synthesizing biologically active compounds.
- Substitution : It allows for the formation of various substituted phenyl derivatives, enhancing the diversity of synthesized compounds.
Medicinal Chemistry
In medicinal chemistry, 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid is being investigated for its potential as a drug candidate. Its unique structural properties may contribute to various therapeutic effects:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by interacting with specific molecular targets involved in tumor growth and proliferation.
- Antimicrobial Activity : The compound has shown potential against various microbial strains, making it a candidate for developing new antibiotics .
Drug Development
The compound is also studied for its role in drug development. It may serve as a precursor for synthesizing novel pharmaceuticals with enhanced efficacy and reduced side effects:
- Mechanism of Action : The compound's mechanism involves interactions with specific enzymes or receptors, potentially leading to inhibition or modulation of biological pathways relevant to disease processes. Understanding these interactions is crucial for optimizing its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the applications and effectiveness of 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid in various contexts:
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized in Table 1.
Table 1: Structural Comparison of Brominated Phenylacetic Acid Derivatives
| Compound Name | Molecular Formula | Substituents (Position) | Functional Groups |
|---|---|---|---|
| 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid | C₁₀H₁₁BrNO₄S | Br (2), CH₃ (4), SO₂N(CH₃)CH₂COOH | Sulfonamide, acetic acid |
| 2-(2-Bromo-4-methylphenyl)acetic acid | C₉H₉BrO₂ | Br (2), CH₃ (4) | Acetic acid |
| 2-(4-Bromo-2-methoxyphenyl)acetic acid | C₉H₉BrO₃ | Br (4), OCH₃ (2) | Methoxy, acetic acid |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C₉H₉BrO₃ | Br (3), OCH₃ (4) | Methoxy, acetic acid |
| (2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic acid | C₁₅H₁₅NO₄S | SO₂NH (linker), CH₃ (4), Ph (attached) | Sulfonamide, chiral center, acetic acid |
Key Observations :
- Substituent Position : Bromine placement (2- vs. 3- or 4-) significantly alters electronic effects. For example, 2-bromo derivatives exhibit stronger electron-withdrawing effects compared to 4-bromo analogs, influencing reactivity .
- Functional Groups: The sulfonyl-methylamino group in the target compound introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler acetic acid derivatives like 2-(2-bromo-4-methylphenyl)acetic acid .
- Chirality: Unlike the target compound, (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)acetic acid has a chiral center, which may affect its biological interactions .
Physicochemical Properties
Collision Cross-Section (CCS) and Solubility :
- The target compound’s predicted CCS (138.9 Ų for [M+H]+) is comparable to 2-(2-bromo-4-methylphenyl)acetic acid (138.1 Ų), suggesting similar gas-phase ion mobility .
- Methoxy-substituted analogs (e.g., 2-(4-bromo-2-methoxyphenyl)acetic acid) exhibit higher polarity due to the OCH₃ group, enhancing water solubility compared to methyl-substituted derivatives .
Hydrogen Bonding :
- Carboxylic acid groups in all analogs form O—H⋯O dimers in crystal structures, as seen in 2-(3-bromo-4-methoxyphenyl)acetic acid and related compounds .
Biological Activity
Overview
2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a sulfonyl group and a bromo-substituted aromatic ring. These characteristics contribute to its potential biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₉H₁₁BrN₁O₃S
- Molecular Weight : 196.16 g/mol
The presence of the bromo group enhances the compound's reactivity, while the sulfonyl group may influence its interaction with biological targets.
The biological activity of 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially modulating pathways involved in inflammation and cancer progression. Further research is necessary to elucidate the exact molecular mechanisms involved.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with sulfonyl groups have been linked to increased cytotoxicity in cancer cell lines.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study on similar sulfonamide derivatives indicated that they exhibited significant growth inhibition against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, suggesting moderate potency.
-
Structure-Activity Relationship (SAR) :
- Analysis of SAR for related compounds highlighted that the presence of electron-withdrawing groups, such as bromine, enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins.
-
Comparative Analysis :
- When compared to other compounds like 2-(4-bromo-2-nitrophenyl)acetic acid, 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid exhibits distinct reactivity due to its sulfonyl group, which may confer additional biological properties not seen in simpler analogs.
Data Table: Biological Activities of Related Compounds
Future Directions
To fully understand the biological activity of 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid, further research is warranted:
- In Vivo Studies : Conduct animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigate specific molecular targets and pathways affected by the compound.
- Clinical Trials : Evaluate safety and efficacy in human subjects for potential therapeutic applications.
Q & A
Q. Basic
- Bromine atom : Undergoes nucleophilic substitution (e.g., Suzuki coupling for biaryl formation) .
- Sulfonyl group : Participates in hydrogen bonding (relevant for crystallography) and can act as a leaving group in alkylation reactions.
- Acetic acid moiety : Esterification or amidation via activation with EDCI/DCC or thionyl chloride .
How do electronic effects of substituents influence crystal packing and reactivity?
Q. Advanced
- Bromine : Electron-withdrawing effect reduces electron density on the phenyl ring, increasing susceptibility to nucleophilic attack .
- Methyl group : Electron-donating nature enhances steric bulk, affecting crystal packing. In similar structures, methyl groups induce non-coplanar arrangements (e.g., 0.06 Å deviation from planarity in methoxy-phenyl derivatives) .
- Hydrogen bonding : Strong O–H⋯O interactions (2.68–2.72 Å) dominate packing, while weaker C–H⋯O contacts contribute to layered structures .
What analytical techniques are essential for characterizing this compound?
Q. Basic
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine-induced deshielding of aromatic protons).
- HPLC : Purity assessment (>95% by GC/HPLC) .
- Melting point : Correlates with crystallinity (e.g., 99–102°C for brominated phenylacetic acids) .
- Elemental analysis : Validates empirical formula (C, H, N, S content) .
How can contradictions between spectroscopic and crystallographic data be resolved?
Q. Advanced
- Dynamic effects in solution : NMR may show averaged conformations, while SCXRD captures static geometry. Computational methods (DFT) model equilibrium structures .
- Thermal motion : Refinement with anisotropic displacement parameters distinguishes static disorder from dynamic motion .
- Validation tools : Use PLATON or Mercury to check for missed symmetry or hydrogen bonds .
What are the pharmacological applications of this compound?
Q. Basic
- Intermediate in drug synthesis : Used to prepare sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase) or anticancer agents via bromine-mediated cross-coupling .
- Natural product analogs : Key precursor for Combretastatin A-4 derivatives and vancomycin model systems .
How to optimize the sulfonylation step for higher yield?
Q. Advanced
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
- Solvent choice : Use anhydrous dichloromethane or THF to avoid moisture .
- Stoichiometry : 1.1–1.2 equivalents of sulfonyl chloride relative to the amine.
- Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or in-situ IR for reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
